molecular formula C18H22F3N3O4S B2999412 2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797624-37-3

2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2999412
CAS No.: 1797624-37-3
M. Wt: 433.45
InChI Key: WUICJBBYUQXHGW-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be determined using techniques like X-ray crystallography .


Synthesis Analysis

Researchers would outline the steps taken to synthesize the compound, including the starting materials, reaction conditions, and yields .


Molecular Structure Analysis

Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are often used to confirm the structure of the synthesized compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which these reactions occur and the products they yield are also noted .


Physical and Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study focused on the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds, through their structure-activity relationships, demonstrated potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting the utility of sulfonamide derivatives in neuroscience research (S. Röver et al., 1997).

Chemical Synthesis

  • An efficient synthesis approach for a benzenesulfonamide derivative, showcasing advancements in reaction conditions and yield improvements, emphasizes the importance of these compounds in synthetic organic chemistry (Feifei Wu et al., 2013).

Antimicrobial and Antifungal Activity

  • Research into new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties revealed significant antimicrobial and antifungal activities, suggesting applications in developing new therapeutic agents (S. Y. Hassan, 2013).

Enzyme Inhibition and Molecular Docking

  • Studies on Schiff bases of sulfa drugs, incorporating benzenesulfonamide, highlighted their enzyme inhibition capabilities, with further insights gained from molecular docking studies. This underscores the potential of sulfonamide derivatives in designing enzyme inhibitors (S. Alyar et al., 2019).

Safety and Hazards

Researchers would assess the compound’s toxicity and potential hazards. This could involve in vitro toxicity tests, or in vivo studies in model organisms .

Future Directions

Based on their findings, researchers would suggest future directions for research. This could involve further studies to better understand the compound’s mechanism of action, modifications to improve its properties, or potential applications .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c1-27-12-7-8-16(15(11-12)28-2)29(25,26)22-9-10-24-14-6-4-3-5-13(14)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUICJBBYUQXHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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